Gadoxetic acid disodium is classified as a hepatobiliary contrast agent. It is derived from gadolinium, a heavy metal ion known for its paramagnetic properties, which enhances the signal in MRI scans. The compound is marketed under various names, including Primovist in Europe and Eovist in the United States. It is indicated for use in adults for enhancing MRI of focal liver lesions, providing critical diagnostic information regarding liver pathology.
The synthesis of gadoxetic acid disodium involves several steps that enhance its purity and yield. A notable method includes the reaction of S-1-(4-hydroxyphenyl)-3-aza-pentane-1,5-diamines with halogenated compounds under alkaline conditions. The process typically involves:
This method emphasizes environmental friendliness by avoiding organic solvents and minimizing impurities, making it suitable for industrial production .
The molecular formula of gadoxetic acid disodium is , with a molecular weight of approximately 725.71 g/mol. The structure features a gadolinium ion complexed with ethoxybenzyl-diethylenetriaminepentaacetic acid, which enhances its solubility and stability in aqueous solutions.
Key structural features include:
Gadoxetic acid disodium undergoes various chemical reactions primarily during its synthesis and in vivo interactions:
The mechanism of action of gadoxetic acid disodium revolves around its paramagnetic properties:
Primovist exhibits several key physical and chemical properties:
These properties are crucial for ensuring optimal performance during MRI procedures.
Primovist has significant applications in medical imaging:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3